N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea
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Overview
Description
N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a sulfanylacetyl-methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the condensation of a suitable thieno[3,2-d]pyrimidine precursor with a chlorophenyl derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization reaction.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with a thiol reagent under basic conditions.
Acetylation and Methylation: The final steps involve the acetylation of the sulfanyl group and the methylation of the urea moiety. These reactions are usually carried out using acetic anhydride and methyl isocyanate, respectively, under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group but different core structures, which may exhibit different reactivity and applications.
Sulfanylacetyl Derivatives: Compounds with a sulfanylacetyl moiety but different core structures, which may have unique properties and uses.
The uniqueness of N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N’-methylurea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14ClN5O3S2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[3-amino-6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-19-15(25)21-12(23)7-26-16-20-10-6-11(8-2-4-9(17)5-3-8)27-13(10)14(24)22(16)18/h2-6H,7,18H2,1H3,(H2,19,21,23,25) |
InChI Key |
MWPNRJBGQVFDAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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